2-(1-bromopropan-2-yl)-2H-tetrazole
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Overview
Description
2-(1-bromopropan-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring substituted with a 1-bromopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromopropan-2-yl)-2H-tetrazole typically involves the reaction of 1-bromopropan-2-ylamine with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1-bromopropan-2-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products include 2-(1-hydroxypropan-2-yl)-2H-tetrazole, 2-(1-aminopropan-2-yl)-2H-tetrazole, and 2-(1-thiopropan-2-yl)-2H-tetrazole.
Oxidation Reactions: Products include various oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
2-(1-bromopropan-2-yl)-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-bromopropan-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the tetrazole ring can engage in various chemical transformations. These interactions can affect biological pathways and molecular targets, leading to potential bioactivity.
Comparison with Similar Compounds
- 2-(1-chloropropan-2-yl)-2H-tetrazole
- 2-(1-iodopropan-2-yl)-2H-tetrazole
- 2-(1-fluoropropan-2-yl)-2H-tetrazole
Comparison: 2-(1-bromopropan-2-yl)-2H-tetrazole is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that may not be as readily achievable with other halogens. The tetrazole ring also provides a versatile platform for further chemical modifications, making this compound valuable in various research and industrial applications.
Properties
CAS No. |
189025-09-0 |
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Molecular Formula |
C4H7BrN4 |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)tetrazole |
InChI |
InChI=1S/C4H7BrN4/c1-4(2-5)9-7-3-6-8-9/h3-4H,2H2,1H3 |
InChI Key |
AROWRUDDYMCNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)N1N=CN=N1 |
Origin of Product |
United States |
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